molecular formula C7H6BClO2 B1667275 2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy- CAS No. 174672-06-1

2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-

Cat. No. B1667275
M. Wt: 168.39 g/mol
InChI Key: HMAFTPZYFJFEHK-UHFFFAOYSA-N
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Description

“2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-” is a boron-containing compound . It is also known as Crisaborole and is a phosph

Scientific Research Applications

  • Organic Synthesis and Materials Science

    • Benzoxaboroles are valuable building blocks in organic synthesis and materials science .
    • They are used in the synthesis of five- or six-membered cyclic boronic acids .
    • The synthetic procedure developed by Kunihiro et al. is based on the one-pot borylation/cyclocondensation reaction cascade between an unprotected ortho-halogen-substituted benzylalkanols and bisboronic acid (BBA) under heterogeneous catalysis .
  • Medicinal Chemistry

    • Benzoxaboroles are unique pharmacophores and chemosensors in medicinal chemistry .
    • They have the ability to bind to saccharides and show bioactivity .
    • FDA has approved several boron-containing drugs: tavaborole (trade name Kerydin, topical antifungal medication for the treatment of onychomycosis that can inhibit the aminoacyl-transfer RNA synthetases), and vaborbactam (a non-β-lactam β-lactamase inhibitor used in combination with meropenem (trade name Vabomere) for adults with complicated urinary tract infections, including a type of kidney infection, caused by specific bacteria) .
  • Antifungal Agents

    • Benzoxaboroles have been applied as antifungal agents .
    • For instance, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) is a new antifungal agent for the potential treatment of onychomycosis .
    • The mechanism of action involves inhibiting an aminoacyl-tRNA synthetase by trapping tRNA in the editing site .
  • Antimalarial Agents

    • Benzoxaboroles have shown potent activity against Plasmodium falciparum, the parasite responsible for most malarial severe morbidity and mortality .
    • A series of 6-hetaryloxy benzoxaborole compounds was designed and synthesized, resulting in highly potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles .
    • These compounds demonstrated excellent in vitro and in vivo efficacy against P. falciparum and P. berghei .
  • Bacterial Separation

    • Benzoxaboroles can be used in the aggregation-based bacterial separation with Gram-positive selectivity .
    • The synthesis of these compounds involves using compound 2 under an argon atmosphere .
  • Antiviral Agents

    • Benzoxaboroles have been applied as antiviral agents .
    • They have shown potent activity against a variety of viruses .
    • The mechanism of action often involves inhibiting key enzymes in the viral replication process .
  • Anti-parasite Agents

    • Benzoxaboroles have shown potent activity against various parasites .
    • They have been used in the treatment of diseases such as African sleeping sickness and Leishmaniasis .
    • The mechanism of action often involves inhibiting key enzymes in the parasite’s metabolic processes .
  • Anti-inflammatory Agents

    • Benzoxaboroles have been applied as anti-inflammatory agents .
    • They have shown potent activity in reducing inflammation in various disease models .
    • The mechanism of action often involves inhibiting key enzymes in the inflammatory response .

properties

IUPAC Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFTPZYFJFEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169889
Record name AN-2718
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Molecular Weight

168.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1-Benzoxaborole, 5-chloro-1,3-dihydro-1-hydroxy-

CAS RN

174672-06-1
Record name AN-2718
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Record name AN-2718
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Synthesis routes and methods

Procedure details

This compound was made from 18d in the same manner as compound 19b: mp 142-144° C. 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.96 (s, 2H), 7.38 (d, J=7.8 Hz, 1H), 7.49 (s, 1H), 7.71 (d, J=7.8 Hz, 1H), 9.30 (s, 1H); ESI-MS m/z 167 (M−H)−; HPLC purity 99.0%; Anal (C7H6ClO2.0.1H2O)C, H.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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